molecular formula C16H14N2O7S B11524011 Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate

Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate

Cat. No.: B11524011
M. Wt: 378.4 g/mol
InChI Key: HXKVVUZYQHXGEZ-UHFFFAOYSA-N
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Description

Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate is an organic compound known for its unique structural properties and potential applications in various fields of scientific research This compound features a benzylsulfinyl group attached to a dinitrophenyl ring, with an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate typically involves the following steps:

    Formation of the Benzylsulfinyl Group: This can be achieved by reacting benzyl chloride with sodium sulfinate under basic conditions to form benzylsulfinyl chloride.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 6 positions.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate in the presence of a suitable catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzylsulfinyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfinyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl [2-(benzylsulfanyl)-4,6-dinitrophenyl]acetate
  • Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]acetate
  • Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]carbamate

Comparison: Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate is unique due to the presence of the benzylsulfinyl group, which imparts distinct reactivity compared to its sulfanyl and sulfonyl analogs. The sulfinyl group is more reactive towards oxidation and reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of the dinitrophenyl ring enhances its potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14N2O7S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-(2-benzylsulfinyl-4,6-dinitrophenyl)acetate

InChI

InChI=1S/C16H14N2O7S/c1-25-16(19)9-13-14(18(22)23)7-12(17(20)21)8-15(13)26(24)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3

InChI Key

HXKVVUZYQHXGEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1S(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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